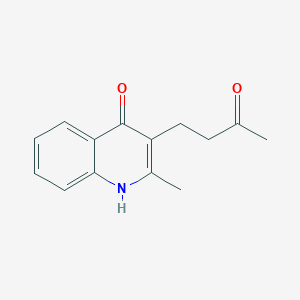

4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one

Description

4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one is a quinoline derivative characterized by a hydroxy group at position 4, a methyl group at position 2 of the quinoline ring, and a butan-2-one moiety attached at position 2. Quinoline-based compounds are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(16)7-8-11-10(2)15-13-6-4-3-5-12(13)14(11)17/h3-6H,7-8H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTBQQQQMUTHSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2N1)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355052 | |

| Record name | 2-Methyl-3-(3-oxobutyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37126-99-1 | |

| Record name | 2-Methyl-3-(3-oxobutyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylquinoline with an appropriate aldehyde or ketone under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to enhance the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Mannich Reaction: Aminomethylation

The hydroxyl group at position 4 of the quinoline ring participates in Mannich reactions, enabling the introduction of aminomethyl groups. This reaction typically involves formaldehyde (or paraformaldehyde) and primary/secondary amines under reflux conditions.

Key Data:

| Amine Used | Conditions | Product Yield | Reference |

|---|---|---|---|

| Octylamine | EtOH, reflux (78°C, 1 h) | 98% | |

| N,N-Dimethylethane-1,2-diamine | EtOH, reflux (90 min) | 90% | |

| Morpholinoethylamine | EtOH, reflux (4 h) | Not reported |

-

Mechanism : The reaction proceeds via imine intermediate formation, followed by nucleophilic attack by the deprotonated hydroxyl group on the quinoline.

-

Application : Produces derivatives with enhanced solubility or biological activity, such as antiamoebic agents (e.g., clamoxyquine analogs) .

Oxidative Coupling Reactions

The ketone group at position 2 of the butanone chain undergoes oxidative coupling in the presence of Cu(II) catalysts. This reaction is critical for forming dimeric structures or cross-linked products.

Example Protocol:

-

Catalyst : Cu(OAc)₂ (0.04 mmol), 2,2’-bipyridine (0.06 mmol), TEMPO (0.2 mmol)

-

Solvent : DMF/MeCN (9:1 ratio)

-

Conditions : 120°C, 24 h under N₂ atmosphere

-

Product : 4-Hydroxy-3-(3-oxo-1-(p-tolyl)butyl)-2H-chromen-2-one (76% yield) .

Characterization:

-

¹H NMR (CDCl₃) : δ 7.88 (dd, J = 7.9 Hz), 7.78 (dd, J = 8.3 Hz), 4.18 (dd, J = 6.8 Hz) .

-

Significance : Enables the synthesis of fused heterocycles for pharmaceutical applications.

Condensation with Carbonyl Compounds

The ketone group reacts with α,β-unsaturated carbonyl compounds in Michael addition reactions. For example:

Product Features:

-

Chromatography : Purified via silica gel (petroleum ether/ethyl acetate, 4:1).

-

Bioactivity : Potential anticoagulant properties due to the coumarin moiety .

Reduction of the Ketone Group

The butan-2-one group can be reduced to a secondary alcohol using NaBH₄ or catalytic hydrogenation.

Example:

-

Reducing Agent : NaBH₄ (2 equiv) in MeOH

-

Conditions : 0°C → r.t., 2 h

-

Product : 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-ol.

Electrophilic Aromatic Substitution

The quinoline ring’s electron-rich positions (C-5, C-7) undergo nitration or halogenation.

Nitration Protocol:

-

Reagents : HNO₃/H₂SO₄ (1:3 ratio)

-

Conditions : 0°C, 1 h

-

Product : 5-Nitro-4-hydroxy-2-methylquinolin-3-ylbutan-2-one .

Halogenation Example:

Metal Complexation

The hydroxyl and ketone groups act as bidentate ligands for transition metals, forming stable complexes.

Esterification and Alkylation

The hydroxyl group on the quinoline can be functionalized via esterification or alkylation.

Esterification Example:

-

Reagent : Acetic anhydride, pyridine

-

Conditions : r.t., 12 h

-

Product : 4-Acetoxy-2-methylquinolin-3-ylbutan-2-one.

Alkylation Protocol:

Scientific Research Applications

Medicinal Chemistry

Application Summary:

4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one has been identified as a potential drug candidate due to its biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects.

Methods of Application:

The compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly antiviral drugs. It undergoes multi-step synthesis involving reactions such as oxidation and reduction to form active pharmaceutical ingredients (APIs) .

Results Summary:

Research indicates that this compound may inhibit cytochrome P450 enzymes, which are crucial in drug metabolism, potentially enhancing therapeutic effects or reducing toxicity of co-administered drugs .

Organic Synthesis

Application Summary:

In organic chemistry, this compound serves as a catalyst in various reactions, notably in the protodeboronation of pinacol boronic esters. This process is essential for the formal anti-Markovnikov hydromethylation of alkenes .

Methods of Application:

The catalytic activity involves using this compound under specific conditions to facilitate the removal of the boron moiety from boronic esters .

Results Summary:

This catalytic process has shown versatility in transforming complex substrates into functionalized alkenes, demonstrating significant potential in synthetic applications .

Ethnopharmacology

Application Summary:

The compound's traditional uses are being explored concerning its phytochemical properties related to Indian medicinal plants.

Methods of Application:

Studies involve analyzing bioactive components using chromatography and mass spectrometry techniques to isolate and identify its constituents .

Results Summary:

Ongoing research aims to validate the medicinal properties of this compound, integrating traditional knowledge into modern therapeutic practices .

Case Study 1: Antiviral Drug Development

A study highlighted the role of this compound as an intermediate in synthesizing Oseltamivir (Tamiflu), an antiviral medication used against influenza. The compound's structural attributes facilitated modifications that enhanced the efficacy of the final drug product .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. The mechanism involved binding to specific enzymes or receptors, influencing metabolic pathways critical for bacterial survival .

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinoline derivatives, phenyl-substituted butanones, and other heterocyclic analogs. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Quinoline vs. Phenyl Core: Quinoline derivatives (e.g., the target compound) exhibit greater electronic complexity due to the nitrogen heteroatom, enabling interactions with biological targets like enzymes or DNA . In contrast, phenyl-based analogs (e.g., 4-(4-Hydroxyphenyl)butan-2-one) are simpler and often used in fragrances or as synthetic intermediates .

Substituent Effects: Hydroxy Group: The 4-OH group in the target compound likely improves water solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs like 4-Phenyl-2-butanone . Methyl Group: The 2-CH₃ on the quinoline ring may enhance membrane permeability, a feature absent in compounds like 4-(4-Hydroxyphenyl)butan-2-one .

Functional Group Variations: Ketone vs. Amine: The butan-2-one moiety in the target compound differs from amino-substituted analogs (e.g., 4-((3,4-Dimethylquinolin-8-yl)amino)butan-2-one), which exhibit stronger interactions with neurotransmitter systems or enzymes .

Heterocyclic Differences: Indole/indazole-based compounds (e.g., 4-(4-Chloro-1H-indol-3-yl)butan-2-one) differ in nitrogen positioning and aromaticity, leading to distinct bioactivity profiles compared to quinoline derivatives .

Biological Activity

4-(4-Hydroxy-2-methylquinolin-3-yl)butan-2-one, a compound belonging to the quinoline family, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group and a quinoline ring, which are crucial for its biological activity. The compound's molecular formula is C12H13NO2, and it has a molecular weight of approximately 203.24 g/mol.

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. It may modulate enzyme activity or bind to specific receptors, leading to alterations in cellular processes that can inhibit microbial growth or induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several pathogens. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis, with an IC90 value of 6.8 μM . Additionally, studies have reported its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, one study found that derivatives of quinoline compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting a promising avenue for cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study highlighted the compound's ability to inhibit Staphylococcus aureus and Candida albicans, showcasing its broad-spectrum antimicrobial activity .

- Cytotoxic Effects : In vitro assays demonstrated that the compound could significantly reduce cell viability in cancer cell lines compared to control groups, indicating its potential as an anticancer agent .

- Molecular Docking Studies : Computational studies have suggested that this compound has good binding affinity with specific proteins involved in disease pathways, further supporting its therapeutic potential .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.